An In-Depth Technical Guide to the Chemical Properties of 3-Chloro-5-methyl-1,2,4-oxadiazole
An In-Depth Technical Guide to the Chemical Properties of 3-Chloro-5-methyl-1,2,4-oxadiazole
Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Chemistry
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester functional groups make it a privileged scaffold in drug discovery.[1] This guide focuses on a specific, functionalized derivative: 3-Chloro-5-methyl-1,2,4-oxadiazole . The introduction of a chloro-substituent at the C3 position transforms the otherwise stable oxadiazole core into a versatile electrophilic building block, primed for a variety of chemical transformations.
This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the core chemical properties, reactivity, and synthetic utility of this compound. We will delve into its structure, predictive spectral analysis, key reaction pathways, and its potential as a strategic intermediate in the synthesis of more complex molecules.
A Note on Chemical Abstract Service (CAS) Identification: The user has requested information for CAS number 13938-61-9. However, public chemical databases do not consistently associate this CAS number with the named compound. The structural isomer, 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole, is more commonly listed under CAS 1192-80-9.[2][3][4] This guide will proceed based on the chemical name 3-Chloro-5-methyl-1,2,4-oxadiazole , as the core topic of interest. Researchers are advised to verify the CAS number with their specific supplier.
Molecular Identity and Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in a chemical system. 3-Chloro-5-methyl-1,2,4-oxadiazole is a small, heterocyclic compound whose properties are largely governed by the interplay between the electron-deficient oxadiazole ring, the electronegative chlorine atom, and the electron-donating methyl group.
Caption: Chemical structure of 3-Chloro-5-methyl-1,2,4-oxadiazole.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₃H₃ClN₂O | Echemi[5] |
| Molecular Weight | 118.52 g/mol | Echemi[5] |
| Exact Mass | 117.9933904 Da | Echemi[5] |
| IUPAC Name | 3-chloro-5-methyl-1,2,4-oxadiazole | PubChem[6] |
| InChI Key | UBCHWZCUZUNNHK-UHFFFAOYSA-N | Echemi[5] |
| XLogP3 (Computed) | 0.6 | PubChem[7] |
| Topological Polar Surface Area | 38.9 Ų | PubChem[7] |
Synthesis and Mechanistic Considerations
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the literature, typically involving the cyclization of an O-acylated amidoxime intermediate.[8][9] For 3-Chloro-5-methyl-1,2,4-oxadiazole, a logical and efficient synthetic pathway starts from acetamidoxime, which is readily prepared from acetonitrile and hydroxylamine.
The key transformation is the reaction of acetamidoxime with a suitable C1 electrophile that can provide the carbonyl carbon and the subsequent chloro-substituent. Phosgene or its safer liquid equivalent, trichloromethyl chloroformate (diphosgene), serves as an ideal reagent for this purpose.
Protocol 1: Proposed Synthesis of 3-Chloro-5-methyl-1,2,4-oxadiazole
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Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve acetamidoxime (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (2.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath.
-
Cyclization: Slowly add a solution of phosgene (or a phosgene equivalent like diphosgene, ~1.1 eq) in the same solvent via the dropping funnel. The causality here is critical: the slow addition at low temperature controls the exothermic reaction and prevents the formation of side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amidoxime.
-
Workup and Purification: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the target compound.
Caption: Proposed synthetic workflow for 3-Chloro-5-methyl-1,2,4-oxadiazole.
Spectroscopic Characterization (A Predictive Analysis)
While experimental spectra for this specific molecule are not widely published, we can reliably predict its key spectroscopic features based on established principles and data from analogous structures.[10][11] This predictive framework is an essential tool for compound verification in a research setting.
Table 2: Predicted NMR and Mass Spectrometry Data
| Technique | Predicted Features | Rationale |
| ¹H NMR | Singlet at ~2.6-2.8 ppm (3H) | The methyl (CH₃) protons are isolated and will appear as a sharp singlet. The chemical shift is influenced by the electron-withdrawing nature of the attached oxadiazole ring. |
| ¹³C NMR | C-CH₃: ~10-15 ppmC3-Cl: ~158-165 ppmC5-CH₃: ~170-178 ppm | The methyl carbon appears in the typical aliphatic region. The two heterocyclic carbons (C3 and C5) are significantly deshielded due to the electronegative heteroatoms and aromaticity.[1][12] The C3 carbon, bonded to chlorine, is expected to be slightly upfield compared to the C5 carbon.[10] |
| Mass Spec (EI) | [M]⁺ at m/z 118/120Key Fragments: m/z 90/92, 77, 42 | The molecular ion will exhibit a characteristic 3:1 isotopic pattern for [M]⁺ and [M+2]⁺ due to the presence of chlorine. Fragmentation is likely to involve cleavage of the N-O bond, a retro-cycloaddition typical of 1,2,4-oxadiazoles, leading to the loss of acetonitrile (CH₃CN) or cyanic acid (HOCN) fragments.[13] |
Core Chemical Reactivity: A Versatile Electrophilic Hub
The primary value of 3-Chloro-5-methyl-1,2,4-oxadiazole in synthetic chemistry lies in the reactivity of its C3-Cl bond. The 1,2,4-oxadiazole ring is inherently electron-deficient, which makes the carbon atoms susceptible to nucleophilic attack. The presence of a good leaving group (Cl⁻) at the C3 position renders it highly activated for Nucleophilic Aromatic Substitution (SNAr) reactions.
This reactivity allows for the facile introduction of a wide array of functional groups, making it a powerful intermediate for generating libraries of novel compounds for biological screening.
Key Reaction Pathways:
-
Amination: Reaction with primary or secondary amines (e.g., alkylamines, anilines, piperidine) typically proceeds smoothly in the presence of a base to yield 3-amino-5-methyl-1,2,4-oxadiazole derivatives.
-
Alkoxylation/Phenoxylation: Alcohols and phenols, typically as their more nucleophilic alkoxide or phenoxide salts (generated with bases like NaH or K₂CO₃), can displace the chloride to form 3-alkoxy or 3-aryloxy ethers.
-
Thiolation: Thiols react readily, often under basic conditions, to produce 3-thioether derivatives.
The general mechanism involves the addition of the nucleophile to the C3 carbon, forming a transient, negatively charged Meisenheimer-like intermediate. The subsequent expulsion of the chloride ion re-establishes the aromaticity of the ring.
Caption: Generalized mechanism for SNAr on the 3-chloro-1,2,4-oxadiazole core.
Stability, Handling, and Storage
As a reactive electrophile, 3-Chloro-5-methyl-1,2,4-oxadiazole requires careful handling. Safety data sheets for structurally related chloromethyl oxadiazoles and thiadiazoles indicate that these compounds are often corrosive and can cause severe skin and eye damage.[14][15]
-
Stability: The compound is generally stable under normal storage conditions. However, as with many heterocycles, it may be sensitive to strong acids and bases, which could promote ring-opening hydrolysis.[1] It should be protected from moisture.[14]
-
Handling: All manipulations should be performed in a well-ventilated fume hood.[16] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[16] Avoid inhalation of dust or vapors and prevent skin and eye contact.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (-20°C) is recommended.[4]
Applications in Drug Discovery and Chemical Biology
The true utility of 3-Chloro-5-methyl-1,2,4-oxadiazole is as a strategic precursor in the synthesis of bioactive molecules. The 1,2,4-oxadiazole ring itself is present in a wide range of compounds with demonstrated pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[17]
-
Combinatorial Chemistry: The reliable SNAr reactivity of the C3-Cl bond makes this compound an ideal starting point for creating large libraries of analogues for high-throughput screening. By reacting the core with a diverse set of amines, alcohols, and thiols, researchers can rapidly explore the structure-activity relationship (SAR) of a new chemical series.
-
Fragment-Based Drug Design (FBDD): The small, rigid 5-methyl-1,2,4-oxadiazole fragment can be used as a core scaffold. The chloro-substituent provides a synthetic handle to "grow" the fragment by linking it to other small molecules, allowing for the systematic construction of potent and selective drug candidates.
-
Nematicidal Agents: Recent research has highlighted that 1,2,4-oxadiazole derivatives, particularly those with a haloalkyl group, exhibit potent nematicidal activity, suggesting potential applications in agrochemistry.[18]
Conclusion
3-Chloro-5-methyl-1,2,4-oxadiazole is more than just a simple heterocycle; it is a potent and versatile chemical tool. Its defining feature is the electrophilic C3 carbon, activated for nucleophilic aromatic substitution by the chloro leaving group. This reactivity, coupled with the desirable physicochemical properties of the 1,2,4-oxadiazole scaffold, makes it a valuable intermediate for medicinal chemists and researchers. A thorough understanding of its synthesis, spectral properties, and reactivity pathways, as outlined in this guide, is crucial for effectively leveraging this building block in the rational design and synthesis of novel, high-value chemical entities.
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